molecular formula C17H13FN2O4 B2444863 N-(3-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide CAS No. 443117-07-5

N-(3-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B2444863
CAS No.: 443117-07-5
M. Wt: 328.299
InChI Key: BSANOCQTIKUFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide is a high-purity chemical reagent designed for pharmaceutical and biological research. This compound belongs to the pyrano[2,3-c]pyridine class, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Researchers are increasingly interested in this heterocyclic system due to its structural similarity to naturally occurring flavonoids and its presence in various bioactive molecules . The core pyrano[2,3-c]pyridine structure is a subject of investigation in multiple therapeutic areas, making this compound a valuable building block for developing novel research probes. While specific biological data for this exact compound is not fully established in the public domain, its closely related structural analogues have demonstrated significant pharmacological potential. Specifically, compounds within the same 5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide family have shown notable antimicrobial properties in scientific studies . These related molecules exhibited substantial antibacterial and antifungal activities against various strains, with some demonstrating minimum inhibitory concentration (MIC) values as low as 12.5-25 μg/mL, which is comparable to or even better than some standard drugs . The presence of the hydroxymethyl group at the 5-position, a key feature of this molecule, is a common structural motif in these active analogues and is believed to contribute to their biological interactions. The primary research applications for this compound include its use as a key intermediate in organic synthesis and medicinal chemistry research, particularly in the exploration of new heterocyclic compounds with potential biological activity . It serves as a core scaffold for the development of novel molecules targeting infectious diseases, given the established activity of its structural cousins . Furthermore, it can be utilized in structure-activity relationship (SAR) studies to optimize the pyrano[2,3-c]pyridine core for enhanced potency and selectivity. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and conduct their own experiments to determine its specific properties and applications.

Properties

IUPAC Name

N-(3-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O4/c1-9-15-13(10(8-21)7-19-9)6-14(17(23)24-15)16(22)20-12-4-2-3-11(18)5-12/h2-7,21H,8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSANOCQTIKUFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-fluoroaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization reactions to form the pyrano[2,3-c]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acid derivatives, alcohols, and substituted aromatic compounds .

Scientific Research Applications

N-(3-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the pyrano[2,3-c]pyridine core facilitates its penetration into cells. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Biological Activity

N-(3-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique pyrano-pyridine framework, which contributes to its biological activity. Its molecular formula is C17_{17}H16_{16}F1_1N1_1O3_3 with a molecular weight of approximately 303.32 g/mol. The presence of the fluorine atom and hydroxymethyl group is believed to enhance its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of pyrano-pyridine compounds exhibit significant antitumor activities. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

  • Cytotoxicity : The cytotoxic effects were evaluated using the MTT assay across several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Compounds demonstrated IC50_{50} values ranging from 1.06 μM to 2.73 μM, indicating potent cytotoxicity against these lines .
  • Mechanism of Action : The mechanism involves the inhibition of key signaling pathways associated with tumor growth. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting it may act through both cell cycle arrest and programmed cell death pathways .

Anti-inflammatory and Antimicrobial Properties

In addition to antitumor activity, compounds in this class have also been reported to exhibit anti-inflammatory and antimicrobial properties:

  • Anti-inflammatory Activity : Some derivatives showed greater anti-inflammatory effects than traditional agents like curcumin, highlighting their potential therapeutic application in inflammatory diseases .
  • Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, including E. coli and S. aureus, indicating its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrano-pyridine derivatives. Key findings include:

  • Fluorine Substitution : The introduction of a fluorine atom at the para position of the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
  • Hydroxymethyl Group : This functional group appears to play a significant role in enhancing solubility and bioavailability, which are critical factors for drug efficacy.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Case Study 1 : A series of pyrano-pyridines were synthesized and evaluated for their cytotoxicity against cancer cell lines. One derivative exhibited an IC50_{50} value of 0.09 μM against c-Met kinase, comparable to known inhibitors .
  • Case Study 2 : In another study focusing on SAR, modifications on the pyridine ring led to variations in cytotoxicity profiles, emphasizing the importance of specific substituents on overall activity .

Q & A

Q. What are the standard synthetic routes for N-(3-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide?

The synthesis typically involves multi-step reactions, including cyclization and functionalization steps. For example, pyrano-pyridine cores can be synthesized via Vilsmeier-Haack reactions (using POCl₃ and DMF) followed by nucleophilic substitution with fluorophenyl amines. Reaction optimization requires precise temperature control (e.g., 5–80°C gradients) and solvent selection (DMF, THF) to stabilize intermediates . Purification often employs column chromatography with silica gel and gradient elution (hexane/ethyl acetate) .

Q. How is the compound characterized structurally and functionally?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and fluorophenyl integration .
  • FT-IR to validate carbonyl (C=O, ~1700 cm⁻¹) and hydroxymethyl (-OH, ~3300 cm⁻¹) groups .
  • X-ray crystallography for absolute configuration determination, though crystallization may require co-solvents (e.g., DMSO/water) .
  • Mass spectrometry (HRMS) to confirm molecular weight (e.g., ESI+ mode) .

Q. What are the stability profiles under laboratory conditions?

The compound is stable at room temperature in inert atmospheres but sensitive to hydrolysis due to the 2-oxo and hydroxymethyl groups. Storage in anhydrous DMSO or under nitrogen at -20°C is recommended. Degradation products (e.g., free carboxylic acids) can form in humid environments, monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the pyrano-pyridine core?

Yield optimization strategies:

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate cyclization .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 80°C, 30 min vs. 12 h conventional heating) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, improving conversion rates .

Q. What analytical methods resolve contradictions in biological activity data?

Discrepancies in bioassays (e.g., IC₅₀ variability) may arise from:

  • Purity issues : Validate via HPLC (>95% purity) and orthogonal techniques (TLC, DSC) .
  • Conformational isomerism : Use dynamic NMR or computational docking to assess binding pose variations .
  • Metabolite interference : LC-MS/MS to identify degradation byproducts in biological matrices .

Q. What computational tools predict the compound’s pharmacokinetic and pharmacodynamic properties?

  • ADMET prediction : SwissADME or ADMETLab to estimate solubility (LogP), CYP450 interactions, and blood-brain barrier permeability .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, PDEs) using PDB structures .
  • QSAR modeling : Leverage datasets from pyrano-pyridine analogs to correlate substituent effects with activity .

Q. How does the hydroxymethyl group influence reactivity in downstream derivatization?

The hydroxymethyl (-CH₂OH) group enables:

  • Esterification : Acetylation (acetic anhydride/pyridine) to improve lipophilicity .
  • Oxidation : TEMPO/NaClO to convert to a carboxylic acid for salt formation .
  • Cross-coupling : Mitsunobu reactions to introduce heterocyclic moieties . Monitor reactivity via TLC and ¹H NMR shifts (e.g., δ 4.5–5.0 ppm for -CH₂O-) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.